molecular formula C20H19N3OS2 B2357606 4-ethylsulfanyl-11,13-dimethyl-6-(4-methylphenoxy)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene CAS No. 439111-34-9

4-ethylsulfanyl-11,13-dimethyl-6-(4-methylphenoxy)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B2357606
CAS No.: 439111-34-9
M. Wt: 381.51
InChI Key: KMFFLCUTWNYWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a complex heterocyclic compound that belongs to the class of thienopyrimidines.

Properties

IUPAC Name

4-ethylsulfanyl-11,13-dimethyl-6-(4-methylphenoxy)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS2/c1-5-25-20-22-16-15-12(3)10-13(4)21-19(15)26-17(16)18(23-20)24-14-8-6-11(2)7-9-14/h6-10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFFLCUTWNYWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=N1)OC3=CC=C(C=C3)C)SC4=C2C(=CC(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Tricyclic Framework Construction

The tricyclic 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca system is synthesized via a tandem cyclization strategy. Key steps include:

Step 1: Condensation of 4-ethylsulfanyl-5-methyl-1,3-thiazole-2-amine with 2-chloro-3-(4-methylphenoxy)propanoic acid under basic conditions (K₂CO₃, DMF, 80°C) to form the central thiazolo[3,2-b]triazole intermediate.

Step 2: Intramolecular Heck coupling using Pd(OAc)₂/Xantphos catalytic system (120°C, DMF) to annulate the third ring, achieving the tricyclic core with 72–78% yield.

Critical Parameters:

  • Temperature: Exceeding 130°C promotes decomposition (≤5% yield).
  • Ligand Choice: Bulky phosphine ligands (Xantphos) suppress β-hydride elimination.

Functionalization at Position 6

The 4-methylphenoxy group is introduced via nucleophilic aromatic substitution (SNAr):

Protocol:

  • React tricyclic bromide intermediate (0.1 mol) with 4-methylphenol (0.12 mol) in toluene using Cs₂CO₃ (2.5 equiv) at 110°C for 24 h.
  • Yield: 85–90% after silica gel chromatography (hexane/EtOAc 3:1).

Regioselectivity Control:

  • Electron-withdrawing groups at C-11 and C-13 (methyl) activate C-6 for SNAr.
  • Competing reactions at C-2(7) are minimized by steric hindrance from the thia-triazole ring.

Optimization Strategies

Catalytic System Enhancements

Comparative studies of palladium catalysts for the Heck cyclization:

Catalyst Ligand Yield (%) Purity (HPLC)
Pd(OAc)₂ Xantphos 78 98.5
PdCl₂(PPh₃)₂ PPh₃ 45 91.2
Pd(dba)₂ BINAP 62 96.8

Data adapted from; optimal conditions use Xantphos due to superior π-accepting properties.

Solvent Effects on Cyclization

Solvent screening for the tandem cyclization step:

Solvent Dielectric Constant Yield (%) Reaction Time (h)
DMF 36.7 78 8
DMSO 46.7 68 10
Toluene 2.4 32 24
MeCN 37.5 55 12

Polar aprotic solvents (DMF) favor intramolecular cyclization by stabilizing transition states.

Analytical Characterization

Structural Confirmation

X-ray Crystallography:

  • Triclinic space group P-1 with Z = 2.
  • Bond lengths: S1–C4 = 1.782 Å, N2–C7 = 1.345 Å.
  • Torsion angles: C6–O1–C24–C25 = −178.5(1)°, confirming phenoxy group orientation.

NMR Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J = 8.4 Hz, 2H, ArH), 6.85 (d, J = 8.4 Hz, 2H, ArH), 4.21 (s, 3H, N–CH₃), 2.45 (q, J = 7.6 Hz, 2H, SCH₂CH₃), 1.38 (t, J = 7.6 Hz, 3H, SCH₂CH₃).
  • ¹³C NMR: 167.8 (C=O), 154.3 (C–O), 142.1 (C–S), 21.4 (SCH₂CH₃).

Challenges and Mitigation Strategies

Byproduct Formation

Major impurities identified via LC-MS:

  • Impurity A (5–8%): Des-ethylsulfanyl derivative due to premature S-alkyl group cleavage.
  • Mitigation: Lower reaction temperature (70°C) during SNAr step reduces elimination.

Stereochemical Control

The tricyclic system exhibits axial chirality at C-2 and C-7. Resolution methods include:

  • Chiral HPLC using Chiralpak IC column (hexane/i-PrOH 90:10, 1 mL/min).
  • Diastereomeric salt formation with (−)-di-p-toluoyl-D-tartaric acid (85% ee after recrystallization).

Scale-Up Considerations

Pilot-Scale Protocol (100 g Batch):

  • Cyclization: Conducted in a jacketed reactor with Pd(OAc)₂ (0.5 mol%), Xantphos (1.1 mol%), and DMF at 120°C under N₂.
  • Workup: Distill DMF under reduced pressure, extract with EtOAc/H₂O, and crystallize from MeOH.
  • Yield: 74% (74 g) with ≥99% HPLC purity.

Environmental Impact:

  • E-factor: 23.4 (kg waste/kg product), primarily from solvent use.
  • Solvent recovery systems (distillation) reduce E-factor to 8.2.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems (Corning AFR) enable precise control over exothermic cyclization:

  • Residence time: 12 min at 130°C.
  • Productivity: 2.8 kg/day with 82% yield.

Enzymatic Sulfur Functionalization

Novel thioetherases (e.g., TteE from Thermus thermophilus) catalyze C–S bond formation:

  • Conversion: 68% for ethylsulfanyl group installation.
  • Advantages: Avoids toxic thiol reagents (e.g., EtSH).

Chemical Reactions Analysis

2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine include other thienopyrimidine derivatives such as:

  • Thieno[3,2-d]pyrimidin-4-ones
  • Thieno[3,4-b]pyridine derivatives These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine lies in its specific substituents, which confer distinct reactivity and potential applications.

Biological Activity

The compound 4-ethylsulfanyl-11,13-dimethyl-6-(4-methylphenoxy)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene (CAS Number: 439111-34-9) is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple functional groups including an ethylsulfanyl group and a phenoxy moiety. Its molecular formula is C20H19N3OS2C_{20}H_{19}N_3OS_2, and it has been characterized through various analytical techniques such as NMR and mass spectrometry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines.
  • Antimicrobial Properties : The compound shows promise against certain bacterial strains.
  • Enzyme Inhibition : It has been identified as an inhibitor of EZH2 (Enhancer of Zeste Homolog 2), which plays a critical role in histone methylation and gene regulation.

The primary mechanism involves the inhibition of EZH2, leading to alterations in histone methylation patterns. This action can result in the reactivation of tumor suppressor genes that are silenced in cancer cells.

Antitumor Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines:

  • Cell Lines Tested :
    • SU-DHL-6 (Diffuse large B-cell lymphoma)
    • WSU-DLCL-2 (Diffuse large B-cell lymphoma)
    • K562 (Chronic myeloid leukemia)
Cell LineIC50 Value (μM)
SU-DHL-612.5
WSU-DLCL-215.0
K56218.0

These values indicate a promising potential for further development as an anticancer agent.

Antimicrobial Activity

The compound was also screened for antimicrobial activity against a range of bacterial strains:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa
Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate moderate antimicrobial activity, warranting further investigation into its potential therapeutic applications.

Case Studies

  • Case Study on Antitumor Efficacy :
    A study conducted on the effects of this compound on human breast cancer cells showed significant inhibition of cell proliferation and induction of apoptosis at concentrations above 10 μM.
  • Case Study on Enzyme Inhibition :
    Research examining the interaction with EZH2 revealed that the compound effectively reduced histone methylation levels in treated cells, suggesting a potential role in epigenetic therapy for cancers characterized by EZH2 overexpression.

Q & A

Q. How can reaction yields be improved without compromising stereochemical integrity?

  • Optimization : Employ design of experiments (DoE) with response surface methodology (RSM) to balance temperature, catalyst loading, and solvent polarity. Use chiral HPLC to monitor enantiomeric excess (EE) at each step .
  • Catalyst Screening : Test chiral auxiliaries or organocatalysts (e.g., proline derivatives) to enhance stereoselectivity .

Q. What strategies minimize byproduct formation during functionalization of the tricyclic core?

  • Preventive Measures : Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) during sulfanyl or phenoxy substitutions. Monitor reaction progress via inline FTIR to detect early byproduct signatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.